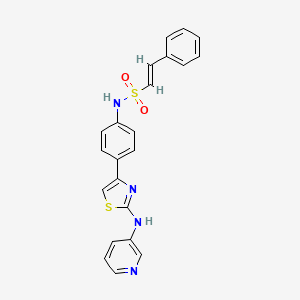

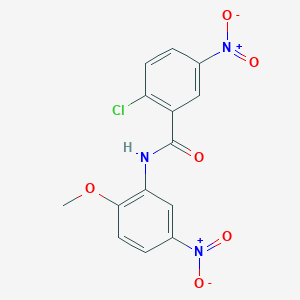

![molecular formula C21H18ClNO3 B2577486 (E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1706484-78-7](/img/structure/B2577486.png)

(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic compound. It belongs to the class of spiro compounds, which are characterized by their unique 3D properties . Spirocycles are present in several natural products, but their synthesis is challenging, making them underrepresented in pharmaceutical libraries .

Synthesis Analysis

The synthesis of spiro compounds has been a topic of interest for organic chemists . The enantioselective synthesis of spirocycles, in particular, has been pursued due to their unique 3D properties and presence in several natural products . Significant effort has been devoted towards the development of new promising asymmetric methodologies .Chemical Reactions Analysis

The chemical reactions involving “(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” are likely to be complex due to its structure. For instance, acyl chlorides, which are part of the compound’s structure, are known to undergo nucleophilic addition/elimination reactions .Applications De Recherche Scientifique

Synthesis and Characterization

The synthetic strategies for related spiro compounds involve chemo-, regio-, and stereoselective synthesis methods. For instance, a series of novel hybrid spiro heterocycles comprising pyrrolizine, spiroxindole, and piperidine moieties were synthesized from 1,3-dipolar cycloaddition reactions of 1-acryloyl-3,5-bisarylmethylidenepiperidin-4-ones with azomethine ylides. These compounds displayed significant cholinesterase inhibitory activity, highlighting the potential of spiro compounds in therapeutic applications (Kia et al., 2013).

Biological Evaluation and Molecular Docking

Research into the biological activity of spiro compounds has identified several with potent anti-microbial agents. A study on the synthesis, biological evaluation, and molecular docking of N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogs revealed their excellent docking integrations and good anti-fungal and anti-microbial activities (Ghatpande et al., 2021).

Anti-Mycobacterial Activity

Spiro compounds have also been evaluated for their anti-mycobacterial properties. An efficient synthesis of spiro-pyrido-pyrrolizines and pyrrolidines exhibited stereoselective formation and were screened for in vitro activity against Mycobacterium tuberculosis, with some compounds showing potent activity (Ranjith Kumar et al., 2009).

Orientations Futures

The future directions in the study of “(E)-1’-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” and similar spiro compounds involve the development of new promising asymmetric methodologies for their synthesis . The advent of organocatalysis has led to an increase in the reported methodologies for the synthesis of spirocycles .

Propriétés

IUPAC Name |

1'-[(E)-3-(2-chlorophenyl)prop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3/c22-17-7-3-1-5-15(17)9-10-20(25)23-12-11-21(14-23)13-18(24)16-6-2-4-8-19(16)26-21/h1-10H,11-14H2/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWVNDUGHKRXSK-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1'-(3-(2-chlorophenyl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one](/img/structure/B2577405.png)

![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)

![1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2577417.png)

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)

![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2577420.png)

![4-[4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2577421.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)